molecular formula C16H19N3O2S B2695279 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE CAS No. 1448132-75-9

3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE

Cat. No.: B2695279
CAS No.: 1448132-75-9
M. Wt: 317.41
InChI Key: XYLLTYICHIEJOW-UHFFFAOYSA-N
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Description

3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a methoxy group, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The piperidine ring is often prepared via hydrogenation of pyridine derivatives .

The final step involves the coupling of the thiazole and piperidine intermediates with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the piperidine attacks the carbonyl carbon of the benzamide, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets . The piperidine ring enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE: shares structural similarities with other thiazole and piperidine derivatives, such as:

Uniqueness

The unique combination of the methoxy, thiazole, and piperidine moieties in this compound provides a distinct pharmacological profile, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-14-4-2-3-12(11-14)15(20)18-13-5-8-19(9-6-13)16-17-7-10-22-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLLTYICHIEJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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